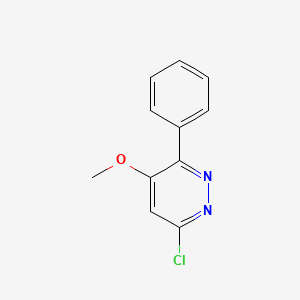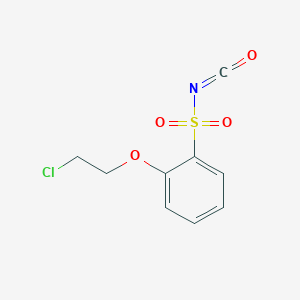
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Übersicht
Beschreibung
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate, also known as CBE or CBESI, is a chemical compound widely used in scientific research applications. It is a reactive compound that is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wirkmechanismus
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate inhibits acetylcholinesterase by binding covalently to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse.
Biochemical and Physiological Effects
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate has been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and carboxylesterase. O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is a widely used inhibitor of acetylcholinesterase, and its use in scientific research has led to a better understanding of the role of acetylcholine in nerve transmission. However, there are some limitations to the use of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate in lab experiments. One limitation is that O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is a reactive compound that can react with other molecules in the system, leading to unintended effects. Another limitation is that O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate. One area of research is the development of new inhibitors of acetylcholinesterase that are more selective and less toxic than O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate. Another area of research is the development of new methods for synthesizing O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate that are more efficient and environmentally friendly. Additionally, research on the effects of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate on the immune system could lead to new insights into the role of acetylcholine in immune function.
Wissenschaftliche Forschungsanwendungen
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is widely used in scientific research as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate can increase the concentration of acetylcholine in the synapse, leading to increased nerve transmission.
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUQMNDJBRYRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598666 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate | |
CAS RN |
99722-82-4 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

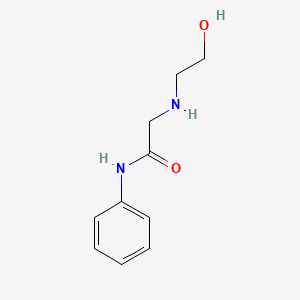
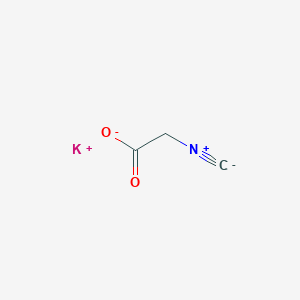

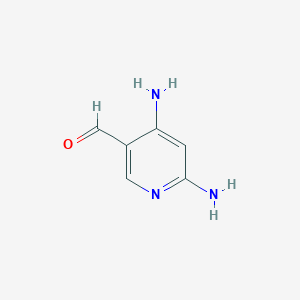
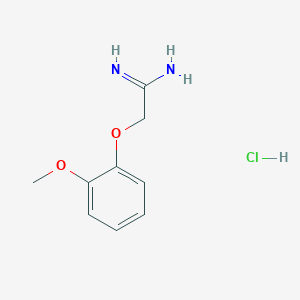


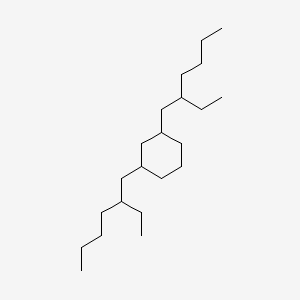

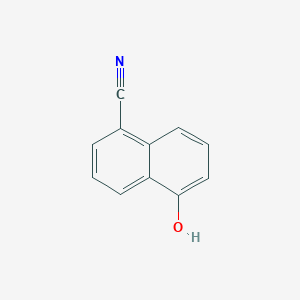

![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)

